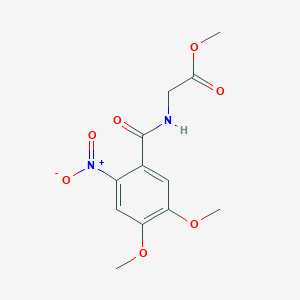
2-(苄硫基)-5-(2-甲氧基苯基)-1,3,4-恶二唑
描述
2-(Benzylthio)-5-(2-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.
科学研究应用
合成与表征
- 2-(苄硫基)-5-(2-甲氧基苯基)-1,3,4-恶二唑及其衍生物通常通过多步化学反应合成。例如,一种相关化合物 4-(5-(2-甲氧基苯基)-1,3,4-恶二唑-2-基)苯甲酰肼,是使用涉及形成腙的过程合成的,然后腙环化为恶二唑 (Taha, Ismail, Imran, & Khan, 2014).
液晶性质
- 发现恶二唑衍生物表现出液晶性质。一项研究描述了 2,5-不对称二取代[1,3,4]恶二唑衍生物,它们表现出向列型和近晶 C 型结构,具有广泛的中间相稳定性 (Cioancă 等人,2011).
抗菌性能
- 一些结构与 2-(苄硫基)-5-(2-甲氧基苯基)-1,3,4-恶二唑相似的 1,3,4-恶二唑衍生物已表现出显着的抗菌和抗真菌活性。例如,由 5-氯-2-甲氧基苯甲酰肼合成的某些化合物对几种微生物菌株表现出显着的活性 (Kumar 等人,2013).
光谱发光性能
- 研究了 2-芳基-5-(2,6-二甲氧基苯基)-1H-1,3,4-恶二唑(一类相似的化合物)的光谱发光性能,显示在极性和非极性溶剂中都具有高量子产率发光 (Mikhailov 等人,2018).
缓蚀
- 1,3,4-恶二唑衍生物已被用作酸性介质中低碳钢的缓蚀剂。它们的有效性归因于恶二唑分子在金属表面上的吸附,如涉及 2,5-双(4-甲氧基苯基)-1,3,4-恶二唑的研究中所见 (Bouklah 等人,2006).
抗菌活性
- 已合成并表征了带有 5-氯-2-甲氧基苯基部分的新型 1,3,4-恶二唑衍生物,以了解其潜在的抗菌活性,结果表明某些化合物对细菌菌株表现出显着的活性 (Rai 等人,2009).
属性
IUPAC Name |
2-benzylsulfanyl-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-14-10-6-5-9-13(14)15-17-18-16(20-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNMNCDIOSLFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)

![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)